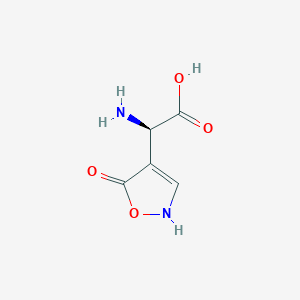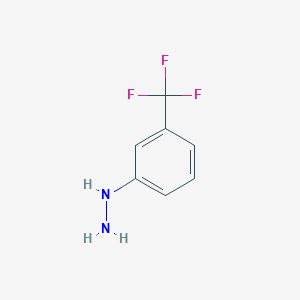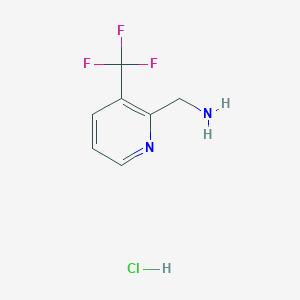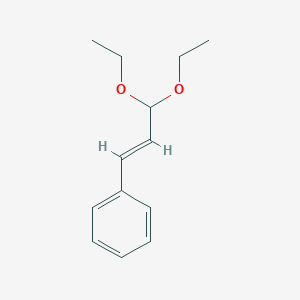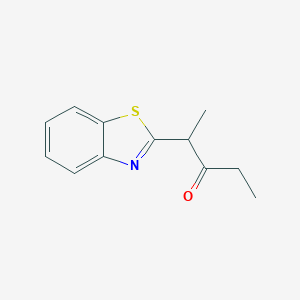![molecular formula C8H10O2 B151439 3-Oxatricyclo[3.2.1.0~2,4~]octane-6-carbaldehyde CAS No. 132945-26-7](/img/structure/B151439.png)
3-Oxatricyclo[3.2.1.0~2,4~]octane-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxatricyclo[3.2.1.0~2,4~]octane-6-carbaldehyde is a cyclic compound that has gained attention in scientific research due to its unique structure and potential applications. This compound is also commonly referred to as 6-formyl-3-oxatricyclo[3.2.1.0~2,4~]octane and is synthesized through a specific method that involves several chemical reactions. In
Mechanism Of Action
The mechanism of action of 3-Oxatricyclo[3.2.1.0~2,4~]octane-6-carbaldehyde is not fully understood, but it is believed to involve the formation of covalent bonds with specific enzymes or proteins. This compound has been shown to inhibit the activity of certain enzymes, which can have implications in the treatment of various diseases.
Biochemical And Physiological Effects
Studies have shown that 3-Oxatricyclo[3.2.1.0~2,4~]octane-6-carbaldehyde has a range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which can be beneficial in the treatment of inflammatory diseases. Additionally, this compound has been shown to have antimicrobial properties, which can be useful in the development of new antibiotics. Studies have also suggested that this compound may have potential as an anticancer agent.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-Oxatricyclo[3.2.1.0~2,4~]octane-6-carbaldehyde in lab experiments is its high purity and yield. This compound is also relatively easy to synthesize, which makes it a useful starting material for the synthesis of other compounds. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Careful handling and disposal procedures must be followed to ensure the safety of researchers.
Future Directions
There are several future directions for research involving 3-Oxatricyclo[3.2.1.0~2,4~]octane-6-carbaldehyde. One area of research is in the development of new pharmaceuticals and natural products. This compound has shown potential as an anticancer agent, and further research may lead to the development of new cancer treatments. Additionally, research into the mechanism of action of this compound may lead to the development of new enzyme inhibitors. Another area of research is in the development of new antibiotics. The antimicrobial properties of this compound make it a promising starting material for the synthesis of new antibiotics. Finally, research into the toxicology of this compound may lead to a better understanding of its potential health effects and safety precautions for researchers handling it.
Conclusion
In conclusion, 3-Oxatricyclo[3.2.1.0~2,4~]octane-6-carbaldehyde is a cyclic compound that has gained attention in scientific research due to its unique structure and potential applications. Its synthesis method has been optimized to yield high purity and high yield of the final product. This compound has been used in scientific research for various applications, including the synthesis of other compounds and the development of new pharmaceuticals and natural products. Its mechanism of action is not fully understood, but it has been shown to have anti-inflammatory and antimicrobial properties. While there are limitations to using this compound in lab experiments, research into its potential applications and toxicology may lead to new discoveries and advancements in various fields.
Synthesis Methods
The synthesis of 3-Oxatricyclo[3.2.1.0~2,4~]octane-6-carbaldehyde involves a series of chemical reactions. The starting material for this synthesis is tetrahydrofuran, which is reacted with potassium tert-butoxide to form the potassium salt of tetrahydrofuran. This salt is then reacted with 1,3-dibromopropane to form a cyclic intermediate, which is then reacted with sodium borohydride to reduce the ketone group. The final step in the synthesis involves oxidation of the alcohol group to form the aldehyde group. This synthesis method has been optimized to yield high purity and high yield of the final product.
Scientific Research Applications
3-Oxatricyclo[3.2.1.0~2,4~]octane-6-carbaldehyde has been used in scientific research for various applications. One of the most significant applications is in the field of organic synthesis, where this compound is used as a starting material for the synthesis of other compounds. It has also been used in the synthesis of chiral ligands, which are used in asymmetric catalysis. Additionally, this compound has been used in the synthesis of natural products and pharmaceuticals.
properties
CAS RN |
132945-26-7 |
|---|---|
Product Name |
3-Oxatricyclo[3.2.1.0~2,4~]octane-6-carbaldehyde |
Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
3-oxatricyclo[3.2.1.02,4]octane-6-carbaldehyde |
InChI |
InChI=1S/C8H10O2/c9-3-5-1-4-2-6(5)8-7(4)10-8/h3-8H,1-2H2 |
InChI Key |
FFYSZYBEDUPTAU-UHFFFAOYSA-N |
SMILES |
C1C2CC(C1C=O)C3C2O3 |
Canonical SMILES |
C1C2CC(C1C=O)C3C2O3 |
synonyms |
3-Oxatricyclo[3.2.1.02,4]octane-6-carboxaldehyde (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



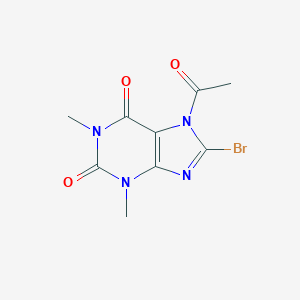
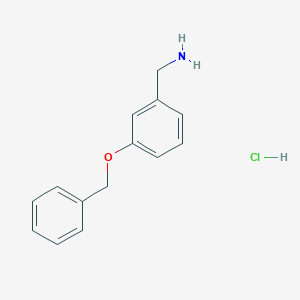
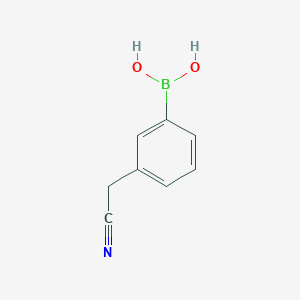
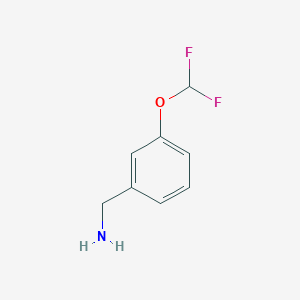
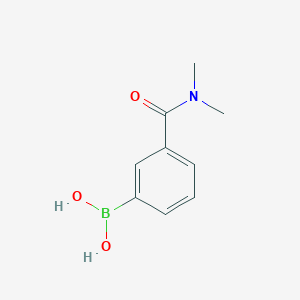
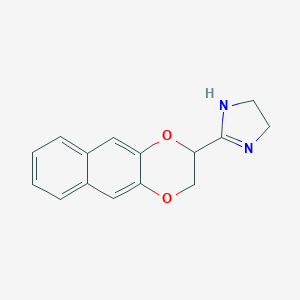
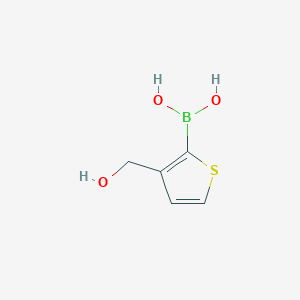
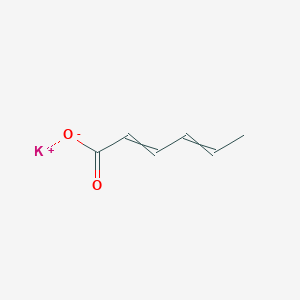
![3,3-Dimethyl-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B151378.png)
